molecular formula C17H19ClN6 B11378944 2-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11378944
M. Wt: 342.8 g/mol
InChI Key: NBVBJTYUHRBBTF-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of this compound includes a triazolopyrimidine core, which is fused with a piperazine ring, and a chlorophenyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically takes place in dry toluene at 140°C. Another method involves the use of anthranilic acid as a starting material, which undergoes a series of reactions to form the desired triazolopyrimidine derivative .

Chemical Reactions Analysis

1-[2-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl position .

Scientific Research Applications

1-[2-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine involves its interaction with various molecular targets. The triazolopyrimidine core can bind to enzymes and receptors, inhibiting their activity. For example, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The compound may also interact with other proteins and pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

1-[2-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine can be compared with other similar compounds, such as:

The uniqueness of 1-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19ClN6

Molecular Weight

342.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H19ClN6/c1-12-11-15(23-9-7-22(2)8-10-23)24-17(19-12)20-16(21-24)13-3-5-14(18)6-4-13/h3-6,11H,7-10H2,1-2H3

InChI Key

NBVBJTYUHRBBTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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